molecular formula C15H18FNO3 B2427321 N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide CAS No. 2411268-45-4

N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide

Cat. No.: B2427321
CAS No.: 2411268-45-4
M. Wt: 279.311
InChI Key: CQWRTVHAXQCGBN-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, an oxane ring, and an oxirane ring

Preparation Methods

The synthesis of N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzylamine with oxan-4-yl oxirane-2-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .

Comparison with Similar Compounds

N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide can be compared with other similar compounds, such as:

    N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)methanamine: This compound lacks the oxirane ring, making it less reactive in certain chemical reactions.

    N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxylate: This ester derivative has different chemical properties and reactivity compared to the carboxamide.

    N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxylic acid: The carboxylic acid form has distinct solubility and reactivity characteristics.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c16-12-3-1-11(2-4-12)9-17(15(18)14-10-20-14)13-5-7-19-8-6-13/h1-4,13-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWRTVHAXQCGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=C(C=C2)F)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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